IPG7236

Description

Properties

CAS No. |

2756350-91-9 |

|---|---|

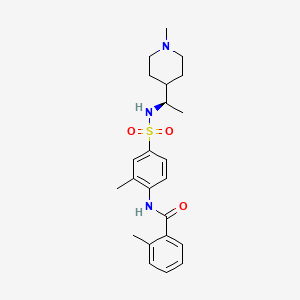

Molecular Formula |

C23H31N3O3S |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

2-methyl-N-[2-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]benzamide |

InChI |

InChI=1S/C23H31N3O3S/c1-16-7-5-6-8-21(16)23(27)24-22-10-9-20(15-17(22)2)30(28,29)25-18(3)19-11-13-26(4)14-12-19/h5-10,15,18-19,25H,11-14H2,1-4H3,(H,24,27)/t18-/m1/s1 |

InChI Key |

PDAOEKSLYKFTKF-GOSISDBHSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N[C@H](C)C3CCN(CC3)C)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3CCN(CC3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of IPG7236 in Regulatory T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPG7236 is a pioneering, orally administered small-molecule antagonist of the C-C chemokine receptor 8 (CCR8). This novel therapeutic agent is engineered to modulate the tumor microenvironment by specifically targeting regulatory T cells (Tregs), a key driver of immunosuppression in various cancers. This technical guide provides an in-depth exploration of the mechanism of action of this compound in Treg cells, summarizing key preclinical and clinical findings. It details the experimental methodologies employed to elucidate its function and presents a comprehensive overview of its impact on anti-tumor immunity.

Introduction: Targeting the Immunosuppressive Axis of Cancer

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and therapeutic response. A critical component of the TME is the infiltration of regulatory T cells (Tregs), which are characterized by the expression of the transcription factor FOXP3. These cells actively suppress the body's natural anti-tumor immune response, thereby creating a shield that allows cancer cells to proliferate and evade destruction.

C-C chemokine receptor 8 (CCR8) has emerged as a highly promising therapeutic target due to its predominant expression on tumor-infiltrating Tregs.[1][2] Its primary ligand, C-C motif chemokine ligand 1 (CCL1), is secreted by tumor cells and other cells within the TME, actively recruiting CCR8-expressing Tregs to the tumor site.[2] This CCL1-CCR8 signaling axis is therefore a critical pathway for establishing and maintaining an immunosuppressive TME.

This compound is a first-in-class, orally bioavailable small molecule designed to selectively antagonize the CCR8 receptor.[1] By blocking the interaction between CCL1 and CCR8, this compound aims to disrupt the recruitment and function of Tregs within the tumor, thereby unleashing the potential of the host's immune system to combat the cancer.

Core Mechanism of Action: Selective Blockade of the CCL1-CCR8 Signaling Pathway

The fundamental mechanism of action of this compound revolves around its ability to act as a potent and selective antagonist of the CCR8 receptor.[3] Unlike antibody-based approaches that lead to the depletion of all CCR8-expressing cells, this compound selectively blocks the signaling function of the receptor without causing widespread cell death.[1] This targeted approach is anticipated to offer a superior safety profile by minimizing on-target, off-tumor toxicities.[1]

The binding of CCL1 to CCR8 on Treg cells initiates a downstream signaling cascade that promotes their migration and immunosuppressive functions. This compound competitively inhibits this binding, effectively disrupting the recruitment of Tregs to the tumor microenvironment.[1] This leads to a significant reduction in the population of tumor-infiltrating Tregs.[1][4]

The reduction in Treg-mediated immunosuppression has a profound impact on the overall anti-tumor immune response. It facilitates the enhanced infiltration and activation of cytotoxic CD8+ T cells, which are the primary effectors of tumor cell killing.[1][3] Preclinical studies have demonstrated that treatment with this compound results in a dose-dependent increase in tumor-infiltrating CD8+ T cells.[1][4]

Signaling Pathway of this compound Action in Treg Cells

Quantitative Data Summary

Table 1: In Vitro ADMET Properties of this compound

| Parameter | Value |

| ClogP | 2.6 |

| Plasma Protein Binding | ~64% |

| Microsomal Stability (t1/2) | >522 minutes |

| Hepatocyte Metabolism (t1/2) | 522 minutes |

| Data sourced from supplementary information of a study on this compound.[4] |

Table 2: In Vivo Efficacy of this compound in a Humanized Breast Cancer Model

| Treatment Group | Tumor Growth Inhibition (TGI) |

| This compound Monotherapy | 47.2% |

| Anti-PD-1 Antibody Monotherapy | No significant effect |

| This compound + Anti-PD-1 Antibody | 73.8% |

| Data demonstrates a synergistic anti-cancer effect when this compound is combined with a PD-1 inhibitor.[1] |

Key Experimental Protocols

Humanized Breast Cancer Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

-

Animal Model: Immunodeficient mice reconstituted with a human immune system (humanized mice).

-

Tumor Implantation: Human breast cancer cells are implanted into the mice to establish tumors.

-

Treatment Groups:

-

Vehicle control

-

This compound (administered orally, twice daily)

-

Anti-PD-1 antibody (administered via standard protocol)

-

This compound + Anti-PD-1 antibody

-

-

Dosing Period: 21 days.[4]

-

Endpoints:

-

Tumor volume measurement over time to determine tumor growth inhibition (TGI).

-

Immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify Treg (e.g., CD4+FOXP3+) and CD8+ T cell populations.

-

-

Workflow Diagram:

In Vitro CCR8 Antagonism Assay (Tango Assay)

-

Objective: To determine the potency of this compound in antagonizing the CCR8 receptor.

-

Assay Principle: The Tango assay is a cell-based assay that measures G-protein coupled receptor (GPCR) activation.

-

Methodology:

-

A cell line engineered to express the human CCR8 receptor is utilized.

-

Cells are treated with varying concentrations of this compound.

-

The cells are then stimulated with the CCR8 ligand, CCL1.

-

Receptor activation is measured via a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Endpoint: The half-maximal inhibitory concentration (IC50) value is calculated, which represents the concentration of this compound required to inhibit 50% of the CCR8 activation.[4]

Clinical Development and Safety Profile

This compound is currently being evaluated in a Phase 1/2a multi-center clinical trial for advanced solid tumors in the U.S. and China.[1] The trial has demonstrated an excellent safety and tolerability profile, with dose escalation up to 1000 mg twice daily without any drug-related Serious Adverse Events (SAEs) being observed.[1] Future clinical development plans include evaluating this compound in combination with an anti-PD-1 therapy for patients with solid tumors.[1]

Conclusion and Future Directions

This compound represents a promising and innovative approach to cancer immunotherapy. Its novel mechanism of action, targeting the recruitment of immunosuppressive Treg cells to the tumor microenvironment, addresses a key mechanism of immune evasion by tumors. The preclinical data demonstrating potent monotherapy and synergistic activity with checkpoint inhibitors, coupled with a favorable safety profile in early clinical trials, positions this compound as a strong candidate for further development.

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound therapy. Furthermore, exploring its efficacy in a broader range of solid tumors and in combination with other immunomodulatory agents will be crucial in defining its role in the evolving landscape of cancer treatment. The development of this compound underscores the potential of targeting the CCL1-CCR8 axis to overcome immunotherapy resistance and improve patient outcomes.

References

The Role of CCR8 in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 8 (CCR8) has emerged as a pivotal player in the complex landscape of the tumor microenvironment (TME). Predominantly expressed on highly suppressive tumor-infiltrating regulatory T cells (Tregs), CCR8 is instrumental in orchestrating an immunosuppressive milieu that fosters tumor growth and immune evasion. The interaction of CCR8 with its primary ligand, CCL1, within the TME triggers a signaling cascade that enhances the recruitment and functional potency of Tregs, thereby dampening anti-tumor immune responses. This selective expression profile and its critical role in immune suppression have positioned CCR8 as a highly promising therapeutic target for novel cancer immunotherapies. This technical guide provides a comprehensive overview of the biology of CCR8 in the TME, including its expression, signaling pathways, and functional implications, supplemented with detailed experimental protocols and quantitative data to support further research and drug development in this area.

Introduction to CCR8

CCR8, also known as CD198, is a G protein-coupled receptor (GPCR) that belongs to the C-C chemokine receptor family.[1] In the context of oncology, its significance is primarily attributed to its high and selective expression on tumor-infiltrating Tregs across a wide array of solid tumors.[2][3] These CCR8+ Tregs represent a highly activated and potently suppressive subset of regulatory T cells that are strongly associated with poor prognosis in various cancers.[4][5]

CCR8 Expression in the Tumor Microenvironment

The expression of CCR8 is a distinguishing feature of the immunosuppressive TME. While its expression is low on Tregs in peripheral blood and healthy tissues, it is significantly upregulated on Tregs that infiltrate tumors.[6] This differential expression makes CCR8 an attractive target for therapies aimed at selectively depleting tumor-resident Tregs without inducing systemic autoimmunity.[2]

Quantitative Analysis of CCR8 Expression

The following tables summarize the quantitative data on CCR8 expression in the TME from various studies.

Table 1: Percentage of CCR8+ Cells among Tumor-Infiltrating Tregs in Human Cancers

| Cancer Type | Percentage of CCR8+ Tregs (Mean ± SD/Range) | Reference |

| Colorectal Cancer | 63.6 ± 16.0% | [5] |

| Non-Small Cell Lung Cancer | ~40% | [7] |

| Kidney Cancer | ~80% | [8] |

| Various Solid Tumors | 30 - 80% | [3] |

Table 2: CCR8 Expression in Different T Cell Subsets in Human Tumors

| T Cell Subset | Location | Percentage of CCR8+ Cells | Reference |

| Tregs (FOXP3+) | Tumor | High | [2][7] |

| Tregs (FOXP3+) | Peripheral Blood | Low | [6] |

| Conventional CD4+ T cells | Tumor | Low | [7] |

| CD8+ T cells | Tumor | Low/Negative | [7] |

The CCR8 Signaling Pathway

The binding of chemokine ligands, primarily CCL1, to CCR8 initiates a signaling cascade that is crucial for the function of Tregs in the TME. This signaling enhances their suppressive capabilities and promotes their accumulation within the tumor.

Ligands of CCR8 in the TME

The primary ligand for CCR8 is CCL1.[1] Other ligands include CCL8, CCL16, and CCL18.[1] In the TME, CCL1 is secreted by various cell types, including tumor cells, cancer-associated fibroblasts (CAFs), and tumor-associated macrophages (TAMs).[9]

Intracellular Signaling Cascade

Upon ligand binding, CCR8, as a GPCR, couples to inhibitory G proteins (Gi). This interaction leads to downstream signaling events, including the activation of the STAT3 pathway.[10][11] This signaling cascade ultimately results in the upregulation of key molecules associated with Treg suppressive function, such as FOXP3, the inhibitory receptor CTLA-4, the ectonucleotidase CD39, and the immunosuppressive cytokine IL-10.[10][11][12]

Functional Role of CCR8 in the Tumor Microenvironment

The activation of the CCR8 pathway on tumor-infiltrating Tregs has several pro-tumoral consequences:

-

Recruitment and Retention of Tregs: The CCL1-CCR8 axis is implicated in the recruitment and retention of Tregs within the TME, concentrating their immunosuppressive activity at the tumor site.

-

Enhanced Immunosuppressive Activity: CCR8 signaling potentiates the ability of Tregs to suppress the proliferation and effector functions of anti-tumor CD4+ and CD8+ T cells.[4]

-

Promotion of an Immunosuppressive Milieu: By upregulating molecules like CD39 and IL-10, CCR8+ Tregs contribute to the generation of an immunosuppressive TME, further hampering anti-cancer immunity.[10][11]

-

Correlation with Poor Prognosis: High infiltration of CCR8+ Tregs is associated with poor clinical outcomes and resistance to immunotherapy in several cancer types.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of CCR8 in the TME.

Isolation of Tumor-Infiltrating Lymphocytes (TILs)

A critical first step for analyzing CCR8+ Tregs is the efficient isolation of lymphocytes from solid tumor tissue.

Materials:

-

Fresh tumor tissue

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase Type IV (e.g., 1 mg/mL)

-

DNase I (e.g., 100 U/mL)

-

70 µm and 40 µm cell strainers

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Mince the fresh tumor tissue into small pieces (1-2 mm³) in a sterile petri dish containing RPMI 1640.

-

Transfer the minced tissue to a digestion buffer containing RPMI 1640, 10% FBS, Collagenase IV, and DNase I.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove large debris.

-

Wash the cells with RPMI 1640 and centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in PBS and carefully layer it over Ficoll-Paque PLUS.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the lymphocyte layer (buffy coat) and wash with PBS.

-

The isolated TILs are now ready for downstream applications like flow cytometry.[13][14]

Multicolor Flow Cytometry for CCR8+ Treg Analysis

Materials:

-

Isolated TILs

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies (see Table 3 for examples)

-

Live/dead stain (e.g., Zombie Aqua™)

-

Intracellular staining buffer set (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set)

-

Flow cytometer

Table 3: Example Antibody Panel for Human CCR8+ Treg Analysis

| Target | Fluorochrome | Clone |

| CD45 | BUV395 | HI30 |

| Live/Dead | Zombie Aqua | - |

| CD3 | APC-H7 | SK7 |

| CD4 | BV786 | SK3 |

| CD8 | BV650 | SK1 |

| CD25 | PE-Cy7 | M-A251 |

| FOXP3 | Alexa Fluor 647 | 259D/C7 |

| CCR8 | PE | L263G8 |

Protocol:

-

Resuspend isolated TILs in FACS buffer.

-

Stain with a live/dead dye according to the manufacturer's protocol to exclude dead cells.

-

Block Fc receptors with an Fc blocking reagent for 10-15 minutes at 4°C.

-

Add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, CD25, CCR8) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's instructions.

-

Add the intracellular antibody (anti-FOXP3) and incubate for 30-45 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

-

Gating Strategy: Gate on live, single cells, then CD45+ leukocytes. From the CD45+ population, gate on CD3+ T cells, then CD4+ T helper cells. Within the CD4+ population, identify Tregs as CD25+ and FOXP3+. Finally, determine the percentage of CCR8+ cells within the Treg population.[2][7]

Immunohistochemistry (IHC) for CCR8 in FFPE Tissue

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against CCR8

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a pressure cooker or water bath.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-CCR8 antibody overnight at 4°C.

-

Wash with PBS and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS and incubate with streptavidin-HRP for 30 minutes.

-

Develop the signal with DAB substrate until the desired stain intensity is reached.

-

Counterstain with hematoxylin, dehydrate, clear, and mount the slides.

-

Analysis: CCR8-positive cells will show brown staining. The localization and intensity of staining within the tumor and stromal compartments should be assessed.

In Vitro Treg Suppression Assay

Materials:

-

Isolated CCR8+ and CCR8- Tregs (sorted from TILs)

-

Responder CD4+ or CD8+ T cells (Tresp)

-

Cell proliferation dye (e.g., CellTrace™ Violet)

-

T cell activation beads (e.g., anti-CD3/CD28 beads) or antigen-presenting cells (APCs) and soluble anti-CD3

-

Complete RPMI 1640 medium

-

96-well round-bottom plates

Protocol:

-

Label the responder T cells with a cell proliferation dye according to the manufacturer's protocol.

-

Plate the labeled responder T cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.

-

Add varying numbers of sorted CCR8+ or CCR8- Tregs to the wells to achieve different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).

-

Include control wells with responder T cells alone (no Tregs) and unstimulated responder T cells.

-

Stimulate the co-cultures with anti-CD3/CD28 beads or soluble anti-CD3 and APCs.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Harvest the cells and analyze the proliferation of the responder T cells by flow cytometry based on the dilution of the proliferation dye.

-

Analysis: The percentage of suppression is calculated by comparing the proliferation of responder T cells in the presence of Tregs to the proliferation of responder T cells alone.[11]

Therapeutic Targeting of CCR8

The selective expression of CCR8 on tumor-infiltrating Tregs makes it an ideal target for cancer immunotherapy. The primary therapeutic strategy involves the development of monoclonal antibodies that can deplete CCR8+ Tregs within the TME. Preclinical studies have shown that anti-CCR8 antibodies can lead to tumor regression, enhance anti-tumor immunity, and synergize with other immunotherapies such as PD-1 blockade.

Conclusion

CCR8 plays a critical and multifaceted role in shaping the immunosuppressive tumor microenvironment, primarily through its high expression on and function in tumor-infiltrating regulatory T cells. The wealth of preclinical data underscores the potential of CCR8 as a transformative target in oncology. A thorough understanding of its biology, coupled with robust experimental methodologies as outlined in this guide, is essential for the successful clinical translation of CCR8-targeted therapies. Continued research in this area holds the promise of developing novel and effective immunotherapeutic strategies for a wide range of cancers.

References

- 1. C8Mab-21: A novel anti-human CCR8 monoclonal antibody for flow cytometry [accscience.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sonybiotechnology.com [sonybiotechnology.com]

- 12. Isolation and Analysis of Tumor-Infiltrating Treg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]

- 14. biocompare.com [biocompare.com]

The Pharmacodynamics of IPG7236: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] Emerging as a promising agent in immuno-oncology, this compound selectively targets CCR8, a receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression within the tumor microenvironment. By inhibiting the CCR8 signaling pathway, this compound aims to reverse Treg-mediated immunosuppression, thereby enhancing the host's anti-tumor immune response. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key in vitro and in vivo data, and outlining the experimental protocols used in its preclinical evaluation.

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key feature of the TME in many solid tumors is the accumulation of Tregs, which suppress the activity of cytotoxic T lymphocytes (CD8+ T cells) and other immune effector cells, enabling tumor immune evasion. The chemokine receptor CCR8 has been identified as a highly specific marker for tumor-infiltrating Tregs, making it an attractive therapeutic target.[2] this compound is a potent and selective antagonist of CCR8, designed to modulate the immunosuppressive TME and promote anti-tumor immunity.[3][4]

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to CCR8 and blocking the interaction with its primary ligand, C-C motif chemokine ligand 1 (CCL1).[2][5] This inhibition disrupts the downstream signaling cascade that is crucial for the recruitment and function of Tregs within the tumor.

The proposed mechanism of action for this compound involves the following key steps:

-

Inhibition of Treg Migration: By blocking the CCL1-CCR8 axis, this compound prevents the chemotactic migration of Tregs into the tumor microenvironment.[1][2]

-

Modulation of the Tumor Immune Microenvironment: The reduction in Treg infiltration leads to a more favorable immune milieu within the tumor. This is characterized by an increased ratio of effector CD8+ T cells to immunosuppressive Tregs.

-

Enhancement of Anti-Tumor Immunity: With the reduction of Treg-mediated suppression, the cytotoxic activity of CD8+ T cells against cancer cells is potentiated, leading to tumor growth inhibition.[2]

Below is a diagram illustrating the proposed signaling pathway and the therapeutic intervention point of this compound.

Quantitative Pharmacodynamic Data

The in vitro potency of this compound has been characterized in several functional assays. The following table summarizes the key inhibitory concentration (IC50) values.

| Assay Type | Description | IC50 (nM) |

| Tango Assay | Measures β-arrestin recruitment to the CCR8 receptor upon ligand binding. | 24.0[1] |

| Calcium (Ca2+) Mobilization | Detects the inhibition of CCL1-induced intracellular calcium release in CCR8-overexpressing cells. | 24.3[1] |

| Chemotaxis Assay | Quantifies the inhibition of CCL1-induced migration of CCR8+ Treg cells. | 33.8[1] |

| Downstream Signaling (CCL1-induced) | Inhibition of downstream signaling of CCR8 induced by CCL1. | 8.44[1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections outline the protocols for the key experiments cited.

In Vitro Assays

The Tango™ assay is a cell-based method to quantify G-protein coupled receptor (GPCR) activation by measuring the recruitment of β-arrestin to the receptor.

-

Principle: The assay utilizes a U2OS cell line engineered to express the human CCR8 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease. Upon CCL1 binding to CCR8, β-arrestin is recruited, leading to the cleavage of the transcription factor, which then translocates to the nucleus and activates a reporter gene (e.g., β-lactamase). The activity of the reporter gene is proportional to the level of receptor activation.

-

Protocol Outline:

-

Plate Tango™ CCR8-bla U2OS cells in 384-well plates and incubate.

-

Prepare a dose-response curve of this compound.

-

Add this compound to the cells and pre-incubate.

-

Add a sub-maximal concentration (EC80) of the CCR8 agonist, CCL1, to stimulate the receptor.

-

Incubate the plates to allow for reporter gene expression.

-

Add a FRET-based β-lactamase substrate and measure the fluorescence signal.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

This assay measures the ability of this compound to inhibit CCL1-induced increases in intracellular calcium concentration, a key downstream event in CCR8 signaling.

-

Principle: CCR8 activation by CCL1 leads to the release of calcium from intracellular stores. This change in calcium concentration can be detected using a calcium-sensitive fluorescent dye.

-

Protocol Outline:

-

Culture CCR8-overexpressing cells (e.g., CHO-K1 or HEK293) and seed them into 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Prepare a serial dilution of this compound.

-

Add the this compound dilutions to the cells and incubate.

-

Add CCL1 to induce calcium mobilization and immediately measure the fluorescence intensity over time using a plate reader with kinetic reading capabilities.

-

Determine the IC50 by analyzing the inhibition of the peak fluorescence signal at different this compound concentrations.

-

This assay assesses the ability of this compound to block the migration of CCR8-expressing cells towards a CCL1 gradient.

-

Principle: A multi-well plate with a porous membrane (e.g., Transwell®) is used to separate the cells from the chemoattractant. The migration of cells through the pores in response to the chemoattractant is quantified.

-

Protocol Outline:

-

Isolate primary human CCR8+ Tregs or use a CCR8-expressing cell line.

-

Place CCL1 in the lower chamber of the chemotaxis plate.

-

In the upper chamber, add the cells that have been pre-incubated with various concentrations of this compound.

-

Incubate the plate to allow for cell migration.

-

Quantify the number of migrated cells in the lower chamber by cell counting, fluorescent labeling, or other detection methods.

-

Calculate the IC50 for the inhibition of chemotaxis.

-

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in a human breast cancer xenograft model.

-

Principle: This model involves the implantation of human breast cancer cells into immunodeficient mice, which are then reconstituted with human immune cells to create a "humanized" immune system. This allows for the evaluation of immunomodulatory agents in a more clinically relevant setting.

-

Protocol Outline:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Implantation: Subcutaneously implant human breast cancer cells (e.g., MDA-MB-231) into the flanks of the mice.

-

Humanization: Reconstitute the mice with human peripheral blood mononuclear cells (PBMCs) to establish a human immune system.

-

Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound monotherapy, anti-PD-1 antibody monotherapy, and this compound in combination with an anti-PD-1 antibody.

-

Dosing: Administer this compound orally (e.g., 10-50 mg/kg, twice daily).

-

Efficacy Endpoints: Monitor tumor volume over time. At the end of the study, excise the tumors for analysis.

-

Pharmacodynamic Endpoints: Analyze the tumor-infiltrating immune cells by flow cytometry to determine the proportions of Tregs and CD8+ T cells.

-

The following diagram provides a workflow for the in vivo evaluation of this compound.

Summary and Future Directions

This compound is a novel, orally active CCR8 antagonist that has demonstrated potent in vitro activity and promising in vivo efficacy in preclinical models of breast cancer. Its mechanism of action, centered on the inhibition of Treg migration and function within the tumor microenvironment, represents a targeted approach to cancer immunotherapy. The data summarized in this guide highlight the potential of this compound to be developed as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various solid tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

IPG7236: A Novel Oral CCR8 Antagonist for the Treatment of IgG4-Related Disease and Other Non-Oncology Indications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Immunoglobulin G4-related disease (IgG4-RD) is a chronic fibro-inflammatory condition of unknown etiology, characterized by tumor-like lesions in various organs and elevated serum IgG4 levels. Current treatment paradigms, heavily reliant on glucocorticoids, are associated with significant long-term toxicities, highlighting a critical unmet need for targeted, steroid-sparing therapies. IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8). While also being investigated in oncology, this compound presents a promising therapeutic strategy for IgG4-RD by targeting the migration of pathogenic plasmacytoid dendritic cells (pDCs). This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the investigation of this compound for non-oncology indications, with a focus on IgG4-RD.

Introduction to this compound

This compound is a potent and selective antagonist of CCR8, a G protein-coupled receptor.[1][2] In the context of non-oncology indications such as IgG4-RD, the therapeutic rationale for this compound is based on its ability to inhibit the migration of pathogenic immune cells.[3] As an orally administered small molecule, this compound offers a convenient and potentially safer alternative to current standards of care.[3]

The Role of the CCL1-CCR8 Axis in IgG4-RD

The pathogenesis of IgG4-RD is complex, involving a Th2-dominant inflammatory response, fibrosis, and the production of pathogenic IgG4 antibodies.[3] CCR8 is predominantly expressed on pathogenic plasmacytoid dendritic cells (pDCs) in IgG4-RD.[3] These pDCs are recruited to affected tissues by chemokines, such as CCL1, that bind to CCR8.[3] Upon migration to lesion sites, pDCs produce inflammatory signals, including type I interferons (IFN-I) and IL-33, which perpetuate the Th2 immune response and contribute to fibrosis.[3] By blocking the CCL1-CCR8 signaling axis, this compound is designed to reduce the accumulation of pathogenic pDCs in affected organs, thereby interrupting this chronic inflammatory cycle.[3]

Below is a diagram illustrating the proposed mechanism of action of this compound in IgG4-RD.

Preclinical Data for this compound

While specific preclinical data for this compound in IgG4-RD models are not yet publicly available, its potent CCR8 antagonism has been demonstrated in in vitro assays developed for its oncology program. This data provides a strong foundation for its therapeutic potential in inflammatory diseases.

In Vitro Potency

The inhibitory activity of this compound on CCR8 signaling has been quantified in several key assays. The following table summarizes the available IC50 values.

| Assay Type | Description | Ligand | Cell Type | IC50 (nM) |

| Tango Assay | Measures β-arrestin recruitment to activated GPCRs. | - | CCR8-overexpressing cells | 24 |

| Downstream Signaling | Inhibition of CCL1-induced downstream signaling. | CCL1 | - | 8.44 |

| Downstream Signaling | Inhibition of CCL1-induced downstream signaling. | CCL1 | CCR8-overexpressing cells | 24.3 |

| Treg Migration | Inhibition of CCL1-induced migration of CCR8+ Treg cells. | CCL1 | CCR8+ Treg cells | 33.8 |

Data sourced from MedChemExpress.[2]

Preclinical Models for IgG4-RD

A relevant preclinical model for studying the efficacy of CCR8 antagonists in IgG4-RD is the murine model of IgG4-related sialadenitis. In this model, the CCL18-CCR8 axis has been shown to be upregulated.[4] Although direct studies of this compound in this model have not been published, it represents a valuable tool for future investigations.

Key Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the preclinical evaluation of this compound for IgG4-RD.

CCR8 Receptor Antagonism: Tango Assay

The Tango assay is a robust method for quantifying the antagonism of G protein-coupled receptors like CCR8. It measures the recruitment of β-arrestin to the activated receptor.

Protocol:

-

Cell Culture: Utilize a commercially available cell line (e.g., U2OS) stably co-expressing a CCR8-transcription factor fusion protein and a β-arrestin-protease fusion protein. Culture cells in appropriate media supplemented with antibiotics for selection.

-

Assay Setup:

-

Seed the cells in 384-well plates and incubate overnight.

-

Prepare a serial dilution of this compound.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

-

Agonist Stimulation: Add a fixed concentration of the CCR8 ligand (e.g., CCL1) to the wells to stimulate receptor activation.

-

Incubation: Incubate the plates for 16 hours at 37°C to allow for protease-mediated cleavage of the transcription factor and subsequent reporter gene expression.

-

Detection: Add a fluorescent substrate for the reporter enzyme (e.g., beta-lactamase) and measure the resulting fluorescence.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

References

- 1. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of IPG7236: A Novel Oral CCR8 Antagonist for Immuno-Oncology and Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8). This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of this compound. By selectively targeting CCR8, this compound presents a promising therapeutic strategy for a range of diseases, including advanced solid tumors and IgG4-related disease (IgG4-RD). This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Rationale for Targeting CCR8

The C-C chemokine receptor 8 (CCR8) has emerged as a critical therapeutic target in immunology and oncology.[1][2] CCR8 is a G-protein coupled receptor predominantly expressed on specific immune cell populations that drive disease pathology in different contexts.

In the Tumor Microenvironment (TME): CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of the anti-tumor immune response.[3][4] The interaction of CCR8 with its ligand, CCL1, recruits these immunosuppressive Tregs to the tumor site, shielding the cancer cells from immune attack by cytotoxic CD8+ T cells.[3] High CCR8 expression in the TME is often correlated with a poor prognosis.[4]

In IgG4-Related Disease (IgG4-RD): In this fibro-inflammatory autoimmune condition, CCR8 is predominantly expressed on pathogenic plasmacytoid dendritic cells (pDCs).[3] These pDCs migrate to affected organs and secrete inflammatory signals that promote a Th2 immune response, fibrosis, and the production of pathogenic IgG4 antibodies.[3]

By blocking the CCL1-CCR8 signaling pathway, this compound aims to disrupt these pathological processes, thereby reactivating anti-tumor immunity or dampening the autoimmune response.[3][4]

Mechanism of Action

This compound is a potent and selective antagonist of CCR8.[1][2] Its primary mechanism of action involves binding to CCR8 and preventing the downstream signaling induced by its ligand, CCL1.[3][5] This blockade has distinct effects depending on the disease context:

-

Oncology: In the TME, this compound inhibits the CCL1-mediated migration of CCR8+ Tregs into the tumor.[3][5] This reduction in Treg infiltration is hypothesized to relieve immunosuppression, allowing for the enhanced infiltration and cytotoxic activity of CD8+ T cells against cancer cells.[3]

-

IgG4-RD: By blocking CCR8 on pDCs, this compound is designed to prevent their migration to and accumulation in affected tissues.[3] This is expected to reduce the production of inflammatory mediators and subsequent fibrosis and IgG4 antibody production.[3]

dot

Caption: Mechanism of action of this compound in Oncology and IgG4-RD.

Preclinical Development

In Vitro Pharmacology

A series of in vitro assays were conducted to determine the potency and selectivity of this compound.

| Assay Type | Description | Result (IC50) |

| Tango Assay | Measures β-arrestin recruitment to the CCR8 receptor upon ligand binding, indicating receptor activation. | 24 nM[5] |

| CCL1-Induced Downstream Signaling | Measures the inhibition of downstream signaling pathways following CCL1 stimulation of CCR8. | 8.44 nM[5] |

| CCL1-Induced Signaling in CCR8-Overexpressing Cells | Evaluates the inhibitory effect in a cell line engineered to have high levels of CCR8. | 24.3 nM[5] |

| CCL1-Induced CCR8+ Treg Migration | Assesses the ability of this compound to block the migration of regulatory T cells towards a CCL1 gradient. | 33.8 nM[5] |

Table 1: In Vitro Potency of this compound

In Vivo Efficacy in a Humanized Breast Cancer Model

The anti-tumor activity of this compound was evaluated in a humanized mouse model of breast cancer.

| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |

| This compound Monotherapy | 10 mg/kg and 50 mg/kg, orally, twice daily for 22 days | 28.3% and 55.6%, respectively[5] | Dose-dependent inhibition of tumor growth.[5] |

| This compound + anti-PD-1 Antibody | This compound (TGI of 47.2%) with a PD-1 antibody | 73.8%[3] | Synergistic anti-cancer effect.[3] |

| Immune Cell Infiltration Analysis | - | - | Dose-dependent decrease in tumor-infiltrating Tregs and a corresponding increase in tumor-infiltrating CD8+ T cells.[5] |

Table 2: In Vivo Efficacy of this compound in a Humanized Breast Cancer Model

Pharmacokinetics and ADMET

Preclinical studies demonstrated that this compound possesses favorable drug-like properties.

| Parameter | Species | Result |

| Metabolic Stability | Human, Monkey, Rat, Dog, Mouse Liver Microsomes | High stability, with a slight decrease in mice.[5] |

| CYP450 Inhibition | Major CYP450 enzymes | No significant inhibition, suggesting low potential for drug-drug interactions.[5] |

| hERG Inhibition | Human ether-à-go-go-related gene channel | No inhibition observed.[5] |

| Hepatocyte Cytotoxicity | Primary human hepatocytes | IC50 > 150 µM.[5] |

Table 3: Summary of ADMET Properties of this compound

Pharmacokinetic studies in multiple preclinical species indicated that this compound is orally bioavailable.[6]

Clinical Development

This compound is currently being evaluated in a Phase 1/2a, first-in-human, multi-center, open-label clinical trial (NCT05142592) in patients with advanced solid tumors.[1]

| Trial Phase | Study Design | Patient Population | Primary Endpoints | Current Status (as of available data) |

| Phase 1 (Dose Escalation) | Non-randomized, open-label | Patients with advanced or recurrent solid malignancies that are metastatic or unresectable.[1] | Safety, tolerability, and determination of the recommended Phase 2 dose.[1] | Escalated up to 1000 mg twice daily with no drug-related Serious Adverse Events (SAEs) observed.[3] |

| Phase 2a (Dose Expansion) | Non-randomized, open-label | Tentatively planned for renal cancer, triple-negative breast cancer, head and neck cancer, and melanoma.[1] | Preliminary anti-tumor activity.[1] | Ongoing.[3] |

Table 4: Overview of the Phase 1/2a Clinical Trial of this compound (NCT05142592)

An initial Phase 1 trial in healthy subjects in Australia demonstrated that this compound is well-tolerated with linear pharmacokinetics.[3]

Experimental Protocols

Tango™ G-Protein Coupled Receptor (GPCR) Assay

The Tango™ assay is a cell-based method to screen for GPCR ligands by measuring β-arrestin recruitment.

dot

Caption: Workflow for the Tango™ GPCR Assay.

Detailed Steps:

-

Cell Plating: Tango™ GPCR-bla U2OS cells expressing the CCR8-transcription factor fusion protein and the arrestin-protease fusion protein are plated in a 384-well plate and incubated.[4][5]

-

Compound Addition: For antagonist testing, a concentration-response series of this compound is added to the cells, followed by the addition of the CCR8 ligand, CCL1. For agonist testing, only the ligand is added.[4]

-

Incubation: The plate is incubated to allow for ligand binding, receptor activation, and the recruitment of the β-arrestin-protease fusion protein to the activated CCR8 receptor.[3][5]

-

Cleavage and Translocation: The protease on the recruited β-arrestin cleaves the transcription factor from the C-terminus of the CCR8 receptor. The freed transcription factor then translocates to the nucleus.[5]

-

Reporter Gene Expression: In the nucleus, the transcription factor binds to its response element in the promoter of the β-lactamase (bla) reporter gene, inducing its expression.[5]

-

Detection: A FRET-based β-lactamase substrate is added to the cells. In the absence of β-lactamase activity, the substrate remains intact, and FRET occurs. When β-lactamase is present, it cleaves the substrate, disrupting FRET and causing a detectable change in the fluorescence signal.[3][5]

-

Data Analysis: The change in fluorescence is measured using a plate reader, and the IC50 value for this compound is calculated from the concentration-response curve.[4]

CCL1-Induced Treg Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit the migration of CCR8+ Tregs towards a CCL1 gradient.

dot

Caption: Workflow for the Transwell Migration Assay.

Detailed Steps:

-

Plate Setup: A transwell plate is used, which consists of an upper chamber (insert) with a porous membrane and a lower chamber.[7][8]

-

Chemoattractant Addition: A solution containing the chemokine CCL1 is added to the lower chamber.[7]

-

Cell Preparation: CCR8+ regulatory T cells are isolated and resuspended in a suitable assay medium. The cells are pre-incubated with different concentrations of this compound or a vehicle control.[9]

-

Cell Seeding: The Treg suspension is added to the upper chamber of the transwell insert.[8]

-

Incubation: The plate is incubated for a specific period (e.g., 2 hours) at 37°C and 5% CO2 to allow the Tregs to migrate through the pores in the membrane towards the CCL1 gradient in the lower chamber.[8]

-

Cell Quantification: After incubation, the number of cells that have migrated into the lower chamber is quantified, typically by flow cytometry.[8]

-

Data Analysis: The percentage of migration inhibition is calculated for each concentration of this compound, and an IC50 value is determined.

Humanized Breast Cancer Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of immunomodulatory agents in the context of a human immune system.

dot

Caption: Workflow for the Humanized Breast Cancer Mouse Model.

Detailed Steps:

-

Humanization: Immunodeficient mice (e.g., NSG mice) are sub-lethally irradiated shortly after birth and then injected with human CD34+ hematopoietic stem cells, typically from umbilical cord blood.[10][11]

-

Immune Reconstitution: The mice are monitored for several weeks to allow for the engraftment and differentiation of the human stem cells into various immune cell lineages, including T cells.[10]

-

Tumor Implantation: Once a functional human immune system is established, human breast cancer cells (either a cell line-derived xenograft or a patient-derived xenograft) are implanted into the mice.[10]

-

Treatment: After the tumors have reached a certain size, the mice are treated with this compound (administered orally, twice daily), an anti-PD-1 antibody, a combination of both, or a vehicle control.[12]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study to assess the efficacy of the treatments.[13]

-

Tumor Microenvironment Analysis: At the end of the study, the tumors are harvested, and the immune cell infiltrate is analyzed, for example, by flow cytometry, to determine the proportions of different immune cell subsets, such as Tregs and CD8+ T cells.[14][15]

Conclusion

This compound is a promising, orally administered small molecule CCR8 antagonist with a novel mechanism of action that has demonstrated potent anti-tumor activity in preclinical models and a favorable safety profile in early clinical trials.[3][16] Its ability to modulate the tumor microenvironment by reducing the infiltration of immunosuppressive Tregs provides a strong rationale for its further development as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors.[3] Furthermore, its potential to target pathogenic pDCs in IgG4-RD opens up a new therapeutic avenue for this debilitating autoimmune disease.[3] The ongoing clinical studies will be crucial in determining the full therapeutic potential of this compound in treating cancer and autoimmune disorders.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 8. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 9. researchgate.net [researchgate.net]

- 10. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune Checkpoint Profiling in Humanized Breast Cancer Mice Revealed Cell-Specific LAG-3/PD-1/TIM-3 Co-Expression and Elevated PD-1/TIM-3 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of IPG7236: A Potent and Selective CCR8 Antagonist for Immuno-Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IPG7236 is a first-in-class, orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1] Emerging as a promising therapeutic agent in immuno-oncology, this compound selectively targets CCR8, a key receptor expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By blocking the CCL1-CCR8 signaling axis, this compound aims to remodel the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state. This guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its potent anti-cancer properties.

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key component of this immunosuppressive environment is the accumulation of regulatory T cells (Tregs), which dampen the activity of cytotoxic T lymphocytes (CTLs) that are essential for tumor cell killing. The chemokine receptor CCR8 has been identified as a highly specific marker for tumor-infiltrating Tregs, making it an attractive target for therapeutic intervention.

This compound is a novel, potent, and selective small molecule antagonist of CCR8 that has demonstrated significant anti-tumor activity in preclinical models.[1] Its development represents a significant advancement in the field of immuno-oncology, offering a new strategy to overcome immune suppression within the TME. This document will delve into the core aspects of this compound, including its structural features that contribute to its high affinity and selectivity, its mechanism of action, and detailed protocols of the key experiments that have defined its pharmacological profile.

Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the CCL1-CCR8 signaling pathway, which is crucial for the recruitment and function of immunosuppressive Tregs within the tumor microenvironment.[2] By binding to and blocking CCR8, this compound prevents the downstream signaling events that lead to Treg migration and accumulation at the tumor site. This leads to a reduction in the number of Tregs within the TME and a corresponding increase in the infiltration and activity of cytotoxic CD8+ T cells, ultimately promoting tumor cell destruction.[3]

Signaling Pathway of this compound in the Tumor Microenvironment

Caption: Proposed mechanism of action of this compound.

Structural-Activity Relationship (SAR)

The development of this compound involved the optimization of a lead compound, LMD-D, a known CCR8 antagonist with suboptimal pharmacokinetic properties. The optimization focused on improving solubility and membrane permeability while minimizing the efflux ratio, a key determinant of oral bioavailability.[4]

A key modification involved the replacement of a naphthalene core in the lead compound with a substituted phenyl ring. This change, while slightly reducing potency, significantly improved solubility. Further modifications, such as the addition of a chlorine atom to this phenyl ring, restored the lost potency while maintaining good solubility. However, this also led to an undesirable increase in the efflux ratio.[4]

The final structure of this compound represents a balance of these competing factors, achieving potent CCR8 antagonism with favorable drug-like properties. The aromatic amide moiety of the molecule was also explored, but modifications in this region did not lead to improved overall properties.[4]

Quantitative Data

The in vitro activity of this compound has been characterized in a panel of functional assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent antagonism of CCR8 signaling and function.

| Assay Type | Description | This compound IC50 (nM) |

| Tango Assay | Measures β-arrestin recruitment to CCR8 upon CCL1 stimulation. | 24.0[3][5] |

| Calcium Mobilization Assay | Measures the inhibition of CCL1-induced intracellular calcium flux in CCR8-expressing cells. | 24.3[3][5] |

| Treg Chemotaxis Assay | Measures the inhibition of CCL1-induced migration of CCR8+ Treg cells. | 33.8[3][5] |

In vivo studies in a humanized mouse xenograft model of breast cancer demonstrated the anti-tumor efficacy of this compound.

| Treatment Group | Tumor Growth Inhibition (TGI) |

| This compound Monotherapy | Dose-dependent |

| This compound + anti-PD-1 Antibody | Synergistic effect |

Experimental Protocols

CCR8 Tango™ β-arrestin Recruitment Assay

This assay quantifies the interaction of β-arrestin with CCR8 upon ligand stimulation, a key step in GPCR desensitization. The Tango™ GPCR Assay System from Thermo Fisher Scientific is a commonly used platform for this purpose.

Principle: The assay utilizes a U2OS cell line stably co-expressing the CCR8 receptor fused to a transcription factor (TF) and a β-arrestin-protease fusion protein. Upon CCL1 binding to CCR8, β-arrestin is recruited, bringing the protease in proximity to the receptor-TF fusion. The protease cleaves the TF, which then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene. The bla activity is measured using a FRET-based substrate, where a shift from green to blue fluorescence indicates receptor activation. This compound is tested for its ability to inhibit this CCL1-induced fluorescence shift.[6][7][8][9]

Protocol Outline:

-

Cell Plating: Seed Tango™ CCR8-bla U2OS cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the cells.

-

Agonist Stimulation: Add a fixed concentration of CCL1 (typically at EC80) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 5 hours at 37°C.

-

Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate to all wells.

-

Incubation: Incubate for 2 hours at room temperature in the dark.

-

Detection: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.

-

Data Analysis: Calculate the blue:green emission ratio and plot against the concentration of this compound to determine the IC50 value.

CCL1-Induced Calcium Mobilization Assay

This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon CCL1 binding to CCR8.

Principle: CCR8 is a G-protein coupled receptor (GPCR) that, upon activation, can lead to the release of calcium from intracellular stores. This is measured using a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which is pre-loaded into CCR8-expressing cells. An increase in [Ca2+]i results in an increase in the fluorescence intensity of the dye. This compound is evaluated for its ability to inhibit the CCL1-induced fluorescence increase.

Protocol Outline:

-

Cell Plating: Plate CCR8-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CCR8) in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) according to the manufacturer's instructions.

-

Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for a defined period.

-

Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and record a baseline fluorescence reading.

-

Agonist Addition: Inject a solution of CCL1 into the wells to stimulate the cells.

-

Real-time Measurement: Continuously record the fluorescence intensity for a period of time to capture the calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each well and normalize it to the baseline. Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.

CCL1-Induced Treg Chemotaxis Assay

This assay assesses the ability of this compound to block the directional migration of Tregs towards a gradient of CCL1.

Principle: The assay is typically performed using a transwell system, where an upper chamber containing the Tregs is separated from a lower chamber containing CCL1 by a porous membrane. Tregs migrate through the pores towards the chemokine gradient. The number of migrated cells is quantified to determine the chemotactic response. This compound is tested for its ability to reduce the number of migrated cells in the presence of CCL1.[10][11][12]

Protocol Outline:

-

Cell Preparation: Isolate human CCR8+ Tregs from peripheral blood mononuclear cells (PBMCs).

-

Assay Setup:

-

Add assay medium containing various concentrations of CCL1 to the lower wells of a 96-well transwell plate.

-

Resuspend the isolated Tregs in assay medium containing serial dilutions of this compound or vehicle control.

-

Add the Treg suspension to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Cell Quantification:

-

Carefully remove the transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the CCL1-only control and determine the IC50 value.

Humanized Mouse Xenograft Model of Breast Cancer

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics the human immune system.

Principle: Immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG™) are engrafted with human hematopoietic stem cells (CD34+) to reconstitute a human immune system. These humanized mice are then implanted with human breast cancer cells to establish tumors. The mice are treated with this compound, and tumor growth is monitored over time to assess the drug's efficacy.[13][14][15][16][17]

Workflow for In Vivo Efficacy Study:

Caption: Workflow for the in vivo evaluation of this compound.

Protocol Outline:

-

Humanization of Mice: Irradiate NSG™ mice and intravenously inject human CD34+ hematopoietic stem cells. Allow 12-16 weeks for the reconstitution of the human immune system.

-

Tumor Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., MDA-MB-231) into the humanized mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 antibody monotherapy, and this compound in combination with anti-PD-1 antibody). Administer treatments according to the specified dosing schedule.

-

Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, collect tumors and spleens for analysis of immune cell populations by flow cytometry and immunohistochemistry to assess the impact of this compound on the tumor microenvironment.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion

This compound is a potent and selective CCR8 antagonist with a promising preclinical profile for the treatment of solid tumors. Its mechanism of action, centered on the blockade of Treg infiltration into the tumor microenvironment, represents a novel and targeted approach to cancer immunotherapy. The structural-activity relationship studies have successfully yielded a molecule with excellent drug-like properties, suitable for oral administration. The comprehensive in vitro and in vivo characterization of this compound provides a strong rationale for its ongoing clinical development. Further investigation into the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors, holds the promise of delivering more effective and durable anti-cancer responses for patients.

References

- 1. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Nanjing Immunophage Biomedical Co., Ltd [immunophage.com.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. ulab360.com [ulab360.com]

- 7. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCL19/CCR7 drives regulatory T cell migration and indicates poor prognosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. T regulatory cell chemokine production mediates pathogenic T cell attraction and suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Technical Considerations in Ex Vivo Human Regulatory T Cell Migration and Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. labcorp.com [labcorp.com]

In Vitro Characterization of IPG7236: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of IPG7236, a first-in-class, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 8 (CCR8). This compound is under investigation for its potential in cancer immunotherapy, specifically targeting the immunosuppressive tumor microenvironment.[1][2][3]

Mechanism of Action

This compound functions as a selective antagonist of CCR8, a receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs).[1][2] By binding to CCR8, this compound blocks the signaling induced by the natural ligand, chemokine ligand 1 (CCL1).[1][2] This inhibition disrupts the recruitment and immunosuppressive function of Tregs within the tumor microenvironment.[1] Consequently, the activity of cytotoxic CD8+ T cells is enhanced, leading to a more robust anti-tumor immune response.[1][4] Unlike antibody-based approaches that lead to cell depletion, this compound selectively blocks Treg function without causing widespread cell death, suggesting a potentially superior safety profile.[1]

Below is a diagram illustrating the CCL1-CCR8 signaling pathway and the inhibitory effect of this compound.

Caption: CCL1-CCR8 signaling pathway and this compound mechanism of action.

In Vitro Efficacy

The potency of this compound as a CCR8 antagonist has been quantified through several in vitro functional assays.

| Assay Type | Description | IC50 (nM) |

| Tango Assay | Measures β-arrestin recruitment to CCR8 upon ligand binding. | 24 |

| Downstream Signaling | Inhibits CCL1-induced downstream signaling in CCR8-overexpressing cells. | 24.3 |

| Downstream Signaling | Inhibits CCL1-induced downstream signaling. | 8.44 |

| Cell Migration | Inhibits CCL1-induced migration of CCR8+ Treg cells. | 33.8 |

Experimental Protocols

CCR8 Tango Assay

This assay quantifies the antagonism of this compound on the interaction between CCR8 and β-arrestin.

Principle: The Tango assay utilizes a GPCR-tTA fusion protein and a β-arrestin-TEV protease fusion protein. Ligand binding to the GPCR recruits the β-arrestin-protease, which then cleaves the transcription factor from the receptor, leading to the expression of a reporter gene (e.g., luciferase). An antagonist will inhibit this process.

Methodology:

-

Cell Culture: U2OS cells stably expressing the Tango™ CCR2-bla construct are cultured in a humidified incubator at 37°C with 5% CO2.

-

Assay Preparation: Cells are seeded into 384-well plates and incubated overnight.

-

Compound Addition: this compound is serially diluted and added to the cells, followed by a pre-determined EC80 concentration of the agonist CCL1.

-

Incubation: The plate is incubated for 16 hours at 37°C.

-

Detection: A β-lactamase substrate is added, and the plate is incubated for 2 hours at room temperature. The fluorescence is read on a plate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

CCL1-Induced Downstream Signaling (Calcium Mobilization) Assay

This assay measures the ability of this compound to inhibit CCL1-induced calcium flux in CCR8-expressing cells.

Principle: Activation of CCR8, a G-protein coupled receptor, leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Preparation: CCR8-overexpressing cells (e.g., CHO-K1) are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are incubated with varying concentrations of this compound.

-

Agonist Stimulation: CCL1 is added to the cells to stimulate calcium mobilization.

-

Signal Detection: The change in fluorescence intensity is measured in real-time using a fluorescent plate reader.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.

CCR8+ Treg Cell Migration Assay

This assay assesses the inhibitory effect of this compound on the chemotaxis of CCR8-expressing Treg cells towards a CCL1 gradient.

Principle: A Transwell system is used to create a chemokine gradient. The ability of an antagonist to block the migration of cells from the upper to the lower chamber is quantified.

Methodology:

-

Cell Isolation: CCR8+ Treg cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Assay Setup: A Transwell plate with a permeable membrane is used. The lower chamber contains assay medium with CCL1, while the upper chamber contains the CCR8+ Treg cells pre-incubated with different concentrations of this compound.

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow for cell migration.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is counted using a cell counter or flow cytometry.

-

Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of cell migration.

The following diagram illustrates a general workflow for an in vitro cell-based assay.

Caption: A generalized workflow for in vitro cell-based assays.

In Vitro ADMET Profile

This compound has been evaluated for its drug-like properties through a panel of in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.

| Assay | Species | Result | Interpretation |

| Metabolic Stability | Human, Monkey, Rat, Dog, Mouse Liver Microsomes | High stability in human, monkey, rat, and dog; slightly lower in mouse. | Favorable metabolic profile across multiple species. |

| CYP450 Inhibition | Human | No significant inhibition of major CYP450 enzymes. | Low potential for drug-drug interactions.[4][5] |

| hERG Inhibition | Human | No significant inhibition. | Low risk of cardiotoxicity.[4][5] |

| Cytotoxicity | Primary Human Hepatocytes | IC50 > 150 µM | Low potential for liver toxicity.[4][5] |

ADMET Experimental Protocols

Metabolic Stability Assay

Principle: This assay determines the rate at which a compound is metabolized by liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

-

Reaction Mixture: this compound is incubated with liver microsomes and NADPH (a cofactor for CYP enzymes) in a phosphate buffer.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining this compound is quantified by LC-MS/MS.

-

Data Calculation: The half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.

CYP450 Inhibition Assay

Principle: This assay evaluates the potential of this compound to inhibit the activity of major cytochrome P450 isoforms using specific probe substrates.

Methodology:

-

Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform in the presence of varying concentrations of this compound.

-

Metabolite Formation: The reaction is initiated by adding NADPH and allowed to proceed for a set time.

-

Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

-

IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of the probe substrate metabolism.

hERG Inhibition Assay

Principle: This assay assesses the potential of this compound to block the hERG potassium channel, which can lead to cardiac arrhythmias. A common method is the patch-clamp technique.

Methodology:

-

Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293) is used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG channel current.

-

Compound Application: this compound is applied to the cells at various concentrations.

-

Current Measurement: The effect of this compound on the hERG current is recorded.

-

Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.

Hepatocyte Cytotoxicity Assay

Principle: This assay determines the concentration of this compound that causes toxicity to primary human hepatocytes, providing an indication of potential liver toxicity.

Methodology:

-

Cell Culture: Primary human hepatocytes are cultured in multi-well plates.

-

Compound Exposure: The cells are exposed to a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay that quantifies a marker of metabolically active cells (e.g., MTS or ATP content).

-

IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective antagonist of CCR8. It effectively inhibits CCL1-induced signaling and cell migration at nanomolar concentrations. Furthermore, this compound exhibits a favorable in vitro ADMET profile, with high metabolic stability and a low potential for off-target effects and toxicity. These findings support the continued investigation of this compound as a promising oral therapeutic agent for cancer immunotherapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist this compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for IPG7236 in a Humanized Breast Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPG7236 is a first-in-class, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 8 (CCR8)[1]. CCR8 is predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key drivers of immunosuppression within the tumor microenvironment (TME).[1][2] By blocking the CCL1-CCR8 signaling pathway, this compound disrupts the recruitment of these immunosuppressive Tregs to the tumor site. This action is designed to alleviate the immunosuppressive shield, thereby enhancing the infiltration and activity of cytotoxic CD8+ T cells that can recognize and attack cancer cells.[1][2]

Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a humanized breast cancer mouse model, both as a monotherapy and in combination with anti-PD-1 antibodies.[2][3][4] These studies have shown a dose-dependent reduction in tumor-infiltrating Tregs and a corresponding increase in tumor-infiltrating CD8+ T cells, leading to significant tumor growth inhibition.[2]

These application notes provide detailed protocols for the utilization of this compound in a humanized breast cancer xenograft model, covering model establishment, drug administration, and subsequent analysis of anti-tumor efficacy and immune response.

Mechanism of Action of this compound

This compound selectively targets and binds to CCR8 on the surface of tumor-infiltrating Tregs, preventing the interaction between CCR8 and its ligand, CCL1. This blockade inhibits the downstream signaling pathways responsible for Treg migration into the tumor.[5][6] The reduction of Tregs within the TME is hypothesized to restore and enhance the anti-tumor immune response mediated by cytotoxic T lymphocytes (CTLs).

Data Presentation

In Vitro Activity of this compound

| Assay Type | Target/Cell Line | IC50 (nM) |

| Tango Assay | CCR8 | 24 |

| CCL1-induced Downstream Signaling | CCR8-overexpressing cells | 24.3 |

| CCL1-induced Downstream Signaling | - | 8.44 |

| CCL1-induced Treg Migration | CCR8+ Treg cells | 33.8 |

| Data compiled from MedChemExpress.[6] |